ETHYL 4-[2-(2-THIENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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Overview
Description
ETHYL 4-[2-(2-THIENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyrazine ring substituted with an ethyl ester and a thienylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(2-THIENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves the following steps:
Formation of the Thienylacetyl Intermediate: This step involves the reaction of thiophene with acetic anhydride in the presence of a catalyst to form 2-(2-thienyl)acetyl chloride.
Formation of the Tetrahydropyrazine Ring: The tetrahydropyrazine ring is synthesized by the condensation of ethyl 4-aminobutanoate with ethyl acetoacetate under acidic conditions.
Coupling Reaction: The final step involves the coupling of the thienylacetyl chloride with the tetrahydropyrazine intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(2-THIENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The hydrogen atoms on the tetrahydropyrazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
ETHYL 4-[2-(2-THIENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(2-THIENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The thienylacetyl group can interact with enzyme active sites, inhibiting their activity. The tetrahydropyrazine ring can bind to receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-[2-(2-FURYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: Similar structure but with a furan ring instead of a thiophene ring.
ETHYL 4-[2-(2-PHENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the thienyl ring in ETHYL 4-[2-(2-THIENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE imparts unique electronic properties, making it more suitable for applications in organic electronics compared to its analogs with furan or phenyl rings. Additionally, the sulfur atom in the thienyl ring can participate in specific interactions with biological targets, enhancing its potential as a pharmacophore.
Properties
IUPAC Name |
ethyl 4-(2-thiophen-2-ylacetyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-18-13(17)15-7-5-14(6-8-15)12(16)10-11-4-3-9-19-11/h3-4,9H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHOAJUSHPAKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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